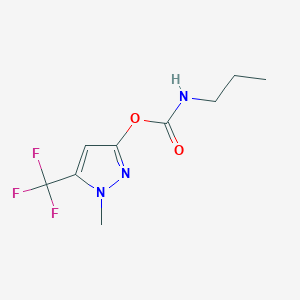
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate, also known as CPP, is a chemical compound that has gained significant attention in scientific research. CPP is a potent and selective inhibitor of the enzyme cyclic AMP phosphodiesterase (PDE4), which is involved in the regulation of intracellular levels of cyclic AMP (cAMP).
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Antibacterial Properties
Research on trifluoromethylpyrazoles, a category to which 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate belongs, has highlighted their significant potential as anti-inflammatory and antibacterial agents. The presence of a trifluoromethyl group, especially on specific positions of the pyrazole nucleus, has been associated with variations in activity profiles, offering avenues for developing novel agents with enhanced efficacy and minimized side effects (Kaur, Kumar, & Gupta, 2015).
Cytochrome P450 Isoform Inhibition
The compound is relevant in studies involving cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. Understanding the selectivity and potency of chemical inhibitors, including pyrazole derivatives, is vital for assessing potential drug-drug interactions in pharmacological research. Such insights are critical in the design of safer drugs with predictable metabolic profiles (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Synthetic Applications in Medicinal Chemistry
The synthetic flexibility of pyrazole derivatives, including the compound , allows for the creation of a wide array of biologically active molecules. This versatility supports their use in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and as scaffolds in drug discovery. Their application spans the development of anticancer, antimicrobial, and anti-inflammatory drugs, demonstrating the compound's foundational role in creating new therapeutic agents (Gomaa & Ali, 2020).
Role in Multicomponent Synthetic Strategies
Recent advances in the synthesis of pyrazoline derivatives emphasize the compound's importance in multicomponent reactions. These strategies are pivotal in the efficient creation of molecules with potential therapeutic applications, such as antibacterial, anticancer, and antioxidant activities. The ability to generate biologically active pyrazole derivatives through such economic and efficient synthetic routes underscores the significant utility of this compound in pharmaceutical research (Becerra, Abonía, & Castillo, 2022).
Propiedades
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2/c1-3-4-13-8(16)17-7-5-6(9(10,11)12)15(2)14-7/h5H,3-4H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCVIHJCXFLQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OC1=NN(C(=C1)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2631217.png)


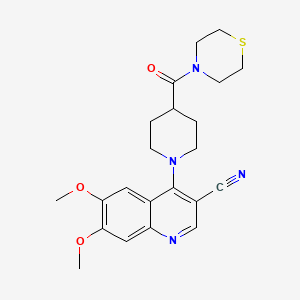
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2631225.png)
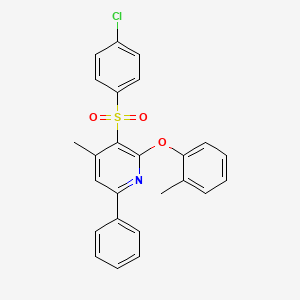
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631227.png)
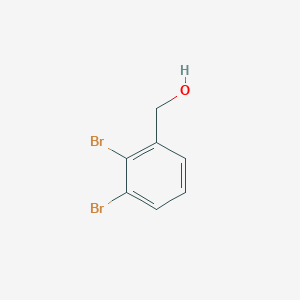

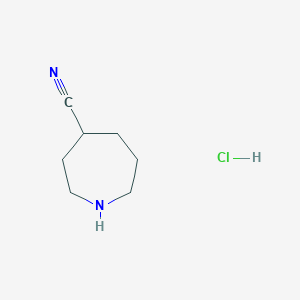
![N,N-dimethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2631234.png)
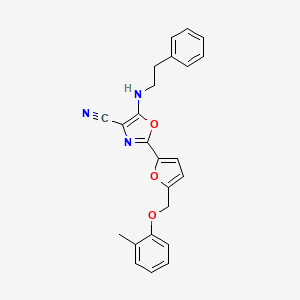
![4-[[2-[(3-Methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide](/img/structure/B2631236.png)
![1-(4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethan-1-one](/img/structure/B2631238.png)